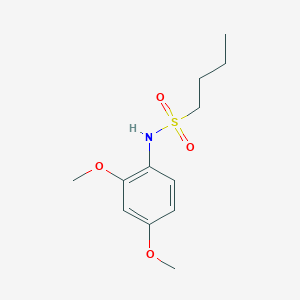![molecular formula C16H14Cl2F3N3OS B5398417 (Z)-4,4,4-trifluoro-3-[(1-methylbenzimidazol-2-yl)amino]-1-thiophen-2-ylbut-2-en-1-one;dihydrochloride](/img/structure/B5398417.png)
(Z)-4,4,4-trifluoro-3-[(1-methylbenzimidazol-2-yl)amino]-1-thiophen-2-ylbut-2-en-1-one;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4,4,4-trifluoro-3-[(1-methylbenzimidazol-2-yl)amino]-1-thiophen-2-ylbut-2-en-1-one;dihydrochloride is a synthetic compound that features a trifluoromethyl group, a benzimidazole moiety, and a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4,4,4-trifluoro-3-[(1-methylbenzimidazol-2-yl)amino]-1-thiophen-2-ylbut-2-en-1-one;dihydrochloride typically involves the following steps:
Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using trifluoromethylating agents.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through cyclization reactions involving sulfur-containing precursors.
Coupling Reactions: The final compound is obtained by coupling the benzimidazole moiety with the thiophene ring under specific reaction conditions, such as the use of catalysts and solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Functionalized benzimidazole derivatives.
Applications De Recherche Scientifique
Chemistry
The compound is used as a building block for the synthesis of various heterocyclic compounds with potential biological activities .
Biology
It has been studied for its potential as an antimicrobial and anticancer agent due to the presence of the benzimidazole moiety .
Medicine
The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, it can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity, while the benzimidazole moiety contributes to its biological activity. The thiophene ring may also play a role in modulating its interactions with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole Derivatives: Compounds like 1-methylbenzimidazole and 2-phenylbenzimidazole.
Thiophene Derivatives: Compounds such as 2-thiophenecarboxaldehyde and 2-thiophenemethanol.
Uniqueness
The combination of the trifluoromethyl group, benzimidazole moiety, and thiophene ring in (Z)-4,4,4-trifluoro-3-[(1-methylbenzimidazol-2-yl)amino]-1-thiophen-2-ylbut-2-en-1-one;dihydrochloride makes it unique compared to other similar compounds
Propriétés
IUPAC Name |
(Z)-4,4,4-trifluoro-3-[(1-methylbenzimidazol-2-yl)amino]-1-thiophen-2-ylbut-2-en-1-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3OS.2ClH/c1-22-11-6-3-2-5-10(11)20-15(22)21-14(16(17,18)19)9-12(23)13-7-4-8-24-13;;/h2-9H,1H3,(H,20,21);2*1H/b14-9-;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWPLLDDYRMEOS-SLYOBIJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NC(=CC(=O)C3=CC=CS3)C(F)(F)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1N/C(=C\C(=O)C3=CC=CS3)/C(F)(F)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![benzyl 4-{[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]amino}butanoate](/img/structure/B5398336.png)
![4-benzyl-3-ethyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5398338.png)

![1-(4-Methoxyphenyl)-3-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B5398349.png)
![2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(4-pyridinylmethyl)propanamide](/img/structure/B5398358.png)
![rel-(4aS,8aR)-6-[(5-chloro-2-thienyl)carbonyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5398360.png)
![N~2~-(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-N~1~,N~1~-dimethyl-1-(2-methylphenyl)-1,2-ethanediamine](/img/structure/B5398361.png)
![2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5398369.png)
![5-[1-(3-ethoxypropanoyl)piperidin-3-yl]-2-methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5398383.png)
![N-methyl-1-(6-methyl-2-pyridinyl)-N-[(3-phenyl-5-isoxazolyl)methyl]methanamine](/img/structure/B5398393.png)
![1-(4-fluorobenzyl)-2-isopropyl-4-[3-(1H-tetrazol-1-yl)propanoyl]-1,4-diazepane](/img/structure/B5398402.png)


![2-{[4-ALLYL-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE](/img/structure/B5398420.png)
